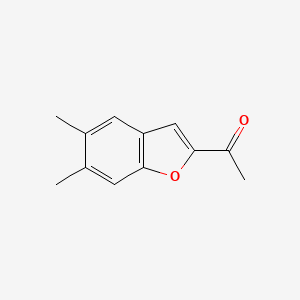

1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one

Overview

Description

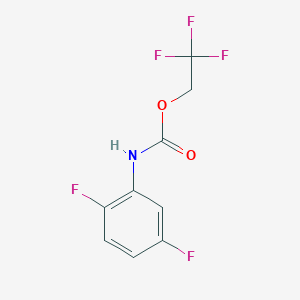

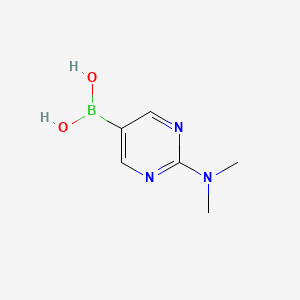

1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one is a synthetic organic compound with the chemical formula C12H12O2 . It has a molecular weight of 188.22 g/mol .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of significant research, particularly in the realm of anti-cancer activity . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one is represented by the formula C12H12O2 . The exact structure can be confirmed by techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry (MS) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 188.22 g/mol .Scientific Research Applications

Enzymatic Reactions and Kinetic Resolution : This compound has been used in studies exploring kinetic resolution of related benzofuran-2-yl compounds using lipase-catalyzed enantiomer selective reactions. These studies provide insights into the production of enantiopure compounds, which are crucial in the pharmaceutical industry (Paizs et al., 2003).

Enantioselectivity in Inhibiting Aromatase : Research has explored the enantioselectivity of similar benzofuran compounds as inhibitors of aromatase, an enzyme involved in steroid synthesis. This has implications for developing drugs targeting hormone-related conditions (Khodarahmi et al., 1998).

Bioreductions for Optically Active Compounds : The compound has been involved in studies focused on the enantiotopic selective reduction of benzofuran-2-yl compounds. This research is pivotal for the synthesis of optically active compounds, which are vital in medicinal chemistry (Paizs et al., 2003).

Fluorescent Chemosensor Development : There is research into using dimethylfuran derivatives, related to this compound, in the development of fluorescent chemosensors. These have potential applications in detecting ions and chemicals with high sensitivity and specificity (Shylaja et al., 2020).

Natural Product Synthesis and Analysis : Studies have isolated novel compounds, including benzofuran derivatives, from natural sources. This research contributes to our understanding of natural product chemistry and its potential applications in drug development (Dobner et al., 2003).

Polymer Science Applications : The compound has also been involved in research in polymer science, specifically in the synthesis and characterization of polymers with chalcone side groups. This has implications for material science and engineering (Çelik & Coskun, 2018).

Green Biocatalysis : There's research on using biocatalysts for the green synthesis of benzofuran-2-yl ethanol derivatives. This area of research is significant for sustainable chemistry and environmental-friendly synthesis methods (Şahin, 2019).

Future Directions

Benzofuran compounds, including 1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring these activities further and developing new therapeutic applications.

properties

IUPAC Name |

1-(5,6-dimethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-7-4-10-6-11(9(3)13)14-12(10)5-8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXOMTVOOXTCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6-Dimethyl-1-benzofuran-2-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)

![[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1439132.png)

![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)

![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1439142.png)

![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)